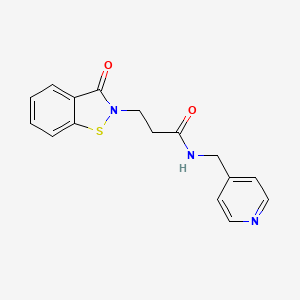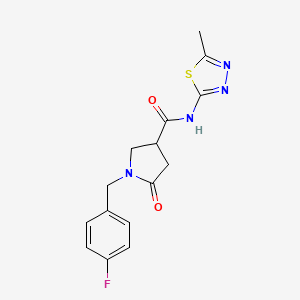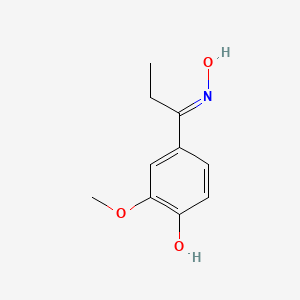
3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide, also known as PBIT, is a chemical compound with potential use in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide involves the inhibition of the enzyme glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on GSK-3β, 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been shown to induce the expression of various genes involved in cell proliferation and differentiation. Additionally, 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been shown to increase the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and differentiation of neurons.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide in lab experiments is its specificity for GSK-3β inhibition. This allows researchers to study the specific effects of GSK-3β inhibition without affecting other cellular processes. Additionally, 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
One limitation of using 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide to cells or animals in vivo. Additionally, 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide. One area of research is in the development of new cancer therapies based on the inhibition of GSK-3β. Additionally, 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide could be studied further for its potential use in the treatment of neurodegenerative diseases. Finally, researchers could investigate the use of 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide involves the reaction of 4-pyridinemethanamine hydrochloride with 3-(2-bromoacetyl)benzo[d]isothiazol-2(3H)-one in the presence of triethylamine and dimethylformamide. This reaction results in the formation of 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide as a white solid with a yield of 65-70%.
科学研究应用
3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(18-11-12-5-8-17-9-6-12)7-10-19-16(21)13-3-1-2-4-14(13)22-19/h1-6,8-9H,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJFFSUBSMZRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)



![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)